molecular formula C15H17N3OS B2946319 N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide CAS No. 1105229-44-4

N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide

Cat. No. B2946319
CAS RN: 1105229-44-4
M. Wt: 287.38
InChI Key: BFUNHNUYVPFGRT-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of thiazole derivatives, including “N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide”, often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers were synthesized for antimicrobial screening. Some derivatives showed higher potency than reference drugs against both bacterial and fungal strains, with notable activity against Gram-positive bacteria (Bikobo et al., 2017).

Antitumor Activity

  • The synthesis of 2-phenylamino-thiazole derivatives aimed at antimicrobial applications also revealed potential antitumor activities. The structural similarities with other DNA-intercalating agents suggest a minimalistic approach to targeting DNA with lower binding constants, which could offer a novel pathway for antitumor drug development (Denny et al., 1990).

Antibacterial and Antitumor Agents Synthesis

  • A range of thiazole-4-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antitumor efficacy. This research underscores the versatility of thiazole-4-carboxamides in developing new antibiotics and anticancer drugs, highlighting the compound's potential for further exploration in pharmaceutical development (Ahmed, 2007).

Novel Synthesis Approaches

  • Research into novel analogues of tiazofurin, a nucleoside antimetabolite, involved the synthesis of 2-benzylthiazole-4-carboxamide derivatives, demonstrating the versatility of thiazole derivatives in synthesizing biologically active compounds with potential therapeutic applications (Golankiewicz & Januszczyk, 1995).

Anticancer Activity of Thiazole Derivatives

  • A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and shown to possess anticancer activity against various cancer cell lines, indicating the significant therapeutic potential of thiazole-4-carboxamide derivatives in cancer treatment (Cai et al., 2016).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, it’s plausible that this compound may interact with a variety of targets, depending on its specific chemical structure and the physiological context.

Mode of Action

Thiazole compounds are known to interact with their targets in various ways, often leading to changes in cellular function . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the activity of enzymes, receptors, and other biochemical pathways.

Biochemical Pathways

For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines , suggesting that they may interact with pathways involved in cell proliferation and survival.

Pharmacokinetics

The solubility of thiazole compounds can influence their bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Given the diverse biological activities of thiazole derivatives, it’s plausible that this compound could have a range of effects at the molecular and cellular level .

Future Directions

The future directions in the research of thiazole derivatives, including “N-cyclopentyl-2-(phenylamino)thiazole-4-carboxamide”, involve the design and development of new compounds with improved biological activities . This includes the exploration of different substituents on the thiazole ring to enhance the biological outcomes .

properties

IUPAC Name

2-anilino-N-cyclopentyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c19-14(16-11-8-4-5-9-11)13-10-20-15(18-13)17-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUNHNUYVPFGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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